

The Natural Occurrence of 2-Carbomethoxy-3-tropinone in Plants: A Technical Guide

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Compound of Interest

Compound Name: 2-Carbomethoxy-3-tropinone

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Introduction

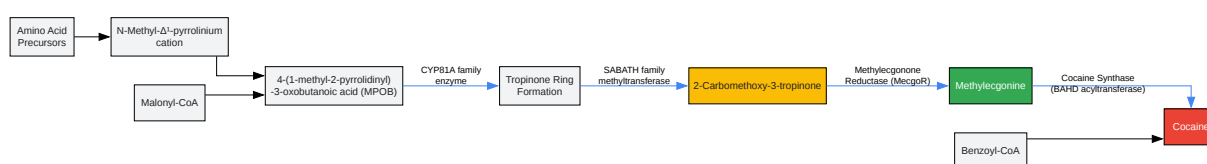
2-Carbomethoxy-3-tropinone, also known as methylecgonone, is a pivotal intermediate in the biosynthesis of cocaine and other tropane alkaloids.^{[1][2]} Its natural occurrence is predominantly associated with plants of the Erythroxylaceae family, most notably *Erythroxylum coca*. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies related to **2-Carbomethoxy-3-tropinone** in plants, with a focus on delivering actionable data and detailed protocols for the scientific community. While some literature suggests its presence in the Solanaceae family, the primary and well-documented source remains within the Erythroxylaceae lineage.^{[1][3]}

Natural Occurrence and Biosynthesis

2-Carbomethoxy-3-tropinone is a transient but crucial precursor in the metabolic pathway leading to cocaine.^[4] Its formation represents a key branching point in tropane alkaloid biosynthesis, distinguishing the pathways in Erythroxylaceae from those in Solanaceae.^[5] In *Erythroxylum coca*, the biosynthesis of **2-Carbomethoxy-3-tropinone** is a multi-step process that occurs in the above-ground parts of the plant, particularly in young, expanding leaves.^{[1][5]} This localization contrasts with the root-centric biosynthesis of tropane alkaloids observed in the Solanaceae family.^[5]

The biosynthesis of the tropane ring system in *Erythroxylum coca* has been shown to have evolved independently from that in the Solanaceae family.[5][6] A key enzymatic step in the formation of the characteristic 2-carbomethoxy moiety is catalyzed by a SABATH family methyltransferase.[6][7] Following the formation of the tropinone ring, the reduction of the 3-keto group of **2-carbomethoxy-3-tropinone** is stereospecifically catalyzed by methylecgonone reductase (MecgoR), an enzyme belonging to the aldo-keto reductase family.[1][5] This reaction yields methylecgonine (2-carbomethoxy-3 β -tropine), the immediate precursor to cocaine.[1][5] The highest levels of MecgoR activity, protein, and gene transcripts are found in the young leaves of *E. coca*, indicating this as the primary site of **2-Carbomethoxy-3-tropinone** conversion.[1][5]

Biosynthetic Pathway of 2-Carbomethoxy-3-tropinone and its Conversion to Cocaine



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Biosynthetic pathway of cocaine from precursors.

Quantitative Data

Precise quantitative data for **2-Carbomethoxy-3-tropinone** in plant tissues is scarce due to its nature as a metabolic intermediate. However, the relative abundance of biosynthetic enzymes and gene transcripts provides a strong indication of its concentration in different plant organs.

Plant Species	Plant Part	Analyte	Relative Abundance/Activity	Reference
Erythroxylum coca	Young, expanding leaves (Stage 1 & 2)	MecgoR Enzyme Activity	Highest	[1]
Erythroxylum coca	Young, expanding leaves (Stage 1 & 2)	MecgoR Protein Level	Highest	[1]
Erythroxylum coca	Young, expanding leaves (Stage 1 & 2)	MecgoR Gene Transcript Level	Highest	[1]
Erythroxylum coca	Mature leaves (Stage 3)	MecgoR Protein Level	Not detected	[1]
Erythroxylum coca	Flowers	MecgoR Protein Level	Moderate	[1]
Erythroxylum coca	Stems	MecgoR Protein Level	Low	[1]
Erythroxylum coca	Roots	MecgoR Protein Level	Not detected	[1]

Experimental Protocols

The following section details a generalized protocol for the extraction and analysis of **2-Carbomethoxy-3-tropinone** from plant material, based on established methods for tropane alkaloid extraction.

Extraction of 2-Carbomethoxy-3-tropinone from Erythroxylum coca Leaves

This protocol is adapted from methodologies used for the extraction of tropane alkaloids.[\[8\]](#)[\[9\]](#)

1. Materials and Reagents:

- Fresh or dried leaves of *Erythroxylum coca*
- Chloroform
- Methanol
- Ammonium hydroxide (25%)
- Sulfuric acid (0.5 M)
- Anhydrous sodium sulfate
- Rotary evaporator
- Ultrasonic bath
- Centrifuge
- pH meter
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)[\[10\]](#)

2. Procedure:

- Sample Preparation: Grind dried leaf material to a fine powder. For fresh leaves, homogenize with a blender.
- Extraction:
 - To 10 g of powdered leaf material, add 100 mL of an extraction solvent mixture of chloroform:methanol:ammonium hydroxide (15:5:1 v/v/v).[\[9\]](#)
 - Sonicate the mixture for 30 minutes in an ultrasonic bath.
 - Macerate for 24 hours at room temperature with occasional shaking.

- Filter the extract and repeat the extraction process on the plant residue twice more.
- Combine the filtrates.
- Acid-Base Partitioning:
 - Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.
 - Dissolve the residue in 50 mL of 0.5 M sulfuric acid.
 - Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.
 - Adjust the pH of the aqueous phase to approximately 10 with 25% ammonium hydroxide.
 - Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of chloroform.
 - Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Concentration and Purification:
 - Filter the dried chloroform extract and evaporate to dryness.
 - The crude extract can be further purified using Solid-Phase Extraction (SPE). Dissolve the residue in a suitable solvent and apply to a pre-conditioned SPE cartridge. Elute with an appropriate solvent system to isolate the target analyte.[\[10\]](#)

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

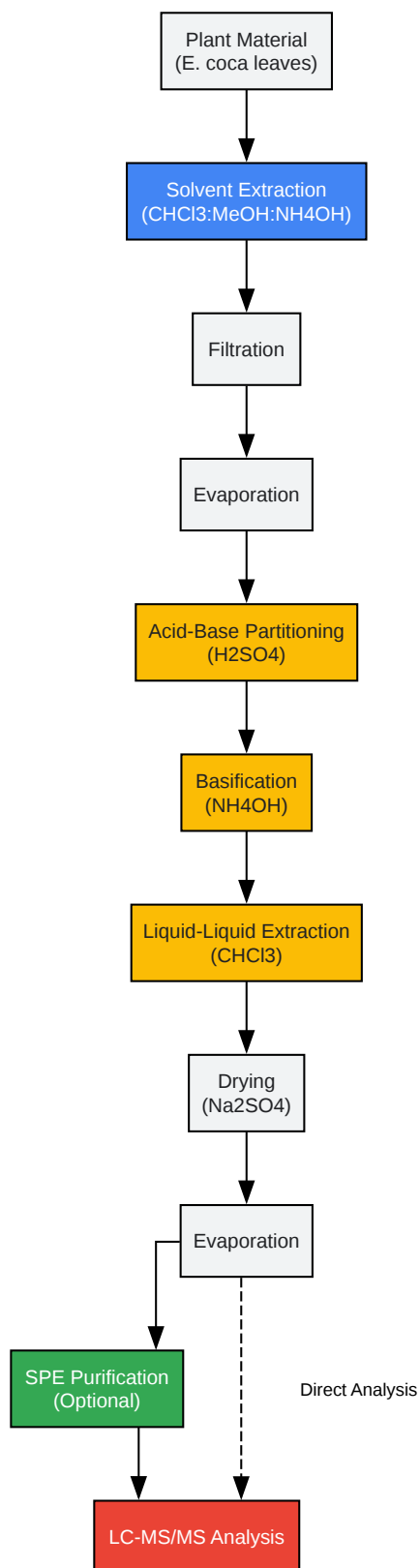
2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for **2-Carbomethoxy-3-tropinone** and a suitable internal standard. The exact m/z transitions would need to be determined using a pure standard.

Experimental Workflow Diagram



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Workflow for the extraction and analysis.

Conclusion

2-Carbomethoxy-3-tropinone is a naturally occurring alkaloid of significant interest due to its central role in cocaine biosynthesis within *Erythroxylum coca*. Understanding its formation, localization, and quantification is crucial for researchers in phytochemistry, drug discovery, and forensic science. The provided biosynthetic pathway, quantitative insights, and detailed experimental protocols offer a solid foundation for further scientific investigation into this important plant metabolite. The independent evolution of tropane alkaloid biosynthesis in Erythroxylaceae highlights the fascinating diversity of plant secondary metabolism and presents opportunities for novel bioengineering approaches.[5][6]

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